molecular formula C11H12F2O3 B12450199 2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid

2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid

Cat. No.: B12450199
M. Wt: 230.21 g/mol
InChI Key: YGALWLDSIXNMTI-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with an ethyl group, two fluorine atoms, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the ethyl group to the phenyl ring, followed by the addition of fluorine atoms and the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylphenyl)-3,3-difluoro-2-hydroxypropanoic acid
  • 2-(3-Ethylphenyl)-3,3-dichloro-2-hydroxypropanoic acid
  • 2-(3-Ethylphenyl)-3,3-difluoro-2-aminopropanoic acid

Uniqueness

What sets 2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid apart from similar compounds is the specific combination of the ethyl group, fluorine atoms, and hydroxyl group. This unique arrangement of functional groups imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

2-(3-ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid

InChI

InChI=1S/C11H12F2O3/c1-2-7-4-3-5-8(6-7)11(16,9(12)13)10(14)15/h3-6,9,16H,2H2,1H3,(H,14,15)

InChI Key

YGALWLDSIXNMTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(C(F)F)(C(=O)O)O

Origin of Product

United States

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